![molecular formula C23H12N4O2 B10876615 4-[3-(3,4-Dicyanophenoxy)-5-methylphenoxy]phthalonitrile](/img/structure/B10876615.png)
4-[3-(3,4-Dicyanophenoxy)-5-methylphenoxy]phthalonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(3,4-Dicyanophenoxy)-5-methylphenoxy]phthalonitrile is a complex organic compound with the molecular formula C23H12N4O2. It is known for its unique structure, which includes two phthalonitrile groups and a dicyanophenoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(3,4-Dicyanophenoxy)-5-methylphenoxy]phthalonitrile typically involves the reaction of 3,4-dicyanophenol with 5-methyl-3-hydroxyphthalonitrile under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to promote the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-[3-(3,4-Dicyanophenoxy)-5-methylphenoxy]phthalonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4-[3-(3,4-Dicyanophenoxy)-5-methylphenoxy]phthalonitrile has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of high-performance polymers and resins.
Biology: Investigated for its potential use in bio-compatible materials.
Medicine: Explored for its potential in drug delivery systems due to its stability and functional groups.
Mechanism of Action
The mechanism of action of 4-[3-(3,4-Dicyanophenoxy)-5-methylphenoxy]phthalonitrile involves its interaction with various molecular targets. The compound’s nitrile groups can participate in nucleophilic addition reactions, while the aromatic rings can engage in π-π interactions with other molecules. These interactions contribute to the compound’s stability and reactivity in different environments .
Comparison with Similar Compounds
Similar Compounds
4,4’-Bis(3,4-dicyanophenoxy)biphenyl: Similar structure but with biphenyl linkage.
1,3-Bis(3,4-dicyanophenoxy)benzene: Contains a benzene core instead of a phthalonitrile core.
Uniqueness
4-[3-(3,4-Dicyanophenoxy)-5-methylphenoxy]phthalonitrile is unique due to its combination of phthalonitrile and dicyanophenoxy groups, which impart high thermal stability and reactivity. This makes it particularly suitable for applications requiring robust materials .
Properties
Molecular Formula |
C23H12N4O2 |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
4-[3-(3,4-dicyanophenoxy)-5-methylphenoxy]benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C23H12N4O2/c1-15-6-22(28-20-4-2-16(11-24)18(8-20)13-26)10-23(7-15)29-21-5-3-17(12-25)19(9-21)14-27/h2-10H,1H3 |
InChI Key |
UYCWCTFFFTYHPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=CC(=C(C=C2)C#N)C#N)OC3=CC(=C(C=C3)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


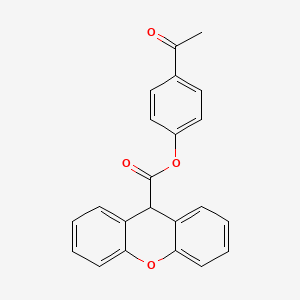
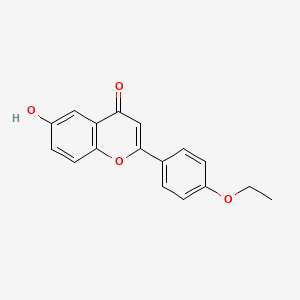
![N'-[(4-chlorophenyl)carbonyl]-3,4,5-trimethoxybenzohydrazide](/img/structure/B10876552.png)
![2-{(E)-[2-(4,5-dihydro-1H-imidazol-2-yl)hydrazinylidene]methyl}-4-methoxyphenol](/img/structure/B10876557.png)
![2-(7-benzyl-4-imino-5,6-dimethyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-3-yl)-N,N-diethylethanamine](/img/structure/B10876569.png)
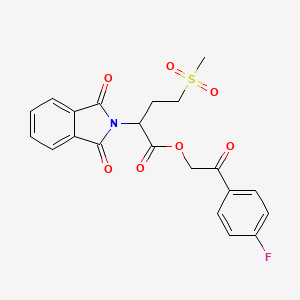
![N-{3-[(2,4-dimethylphenyl)amino]-3-oxopropyl}-2-{[(4-methoxyphenyl)carbonyl]amino}benzamide](/img/structure/B10876583.png)
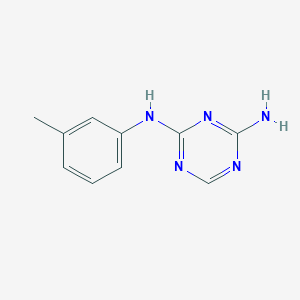
![3-{8,9-dimethyl-2-[({[(1Z)-1-phenylethylidene]amino}oxy)methyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl}propan-1-ol](/img/structure/B10876593.png)
![2-Methylpropyl 7-(4-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B10876598.png)
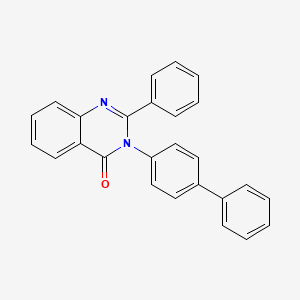
![(4Z)-4-{1-[(3-hydroxypropyl)amino]ethylidene}-2-(4-methoxyphenyl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10876608.png)
![methyl [(4Z)-1-(4-fluorophenyl)-4-(1-{[3-(morpholin-4-yl)propyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10876624.png)
![N-phenyl-4-[5-(thiophen-2-yl)-2H-tetrazol-2-yl]piperidine-1-carbothioamide](/img/structure/B10876628.png)
